Altered RNA Duplex Thermal Stability and Base-Pairing Specificity: N4,N4-Dimethylcytidine vs. N4-Methylcytidine and Unmodified Cytidine
N4,N4-Dimethylcytidine (m⁴₂C) significantly destabilizes RNA duplexes compared to both unmodified cytidine (C) and N4-methylcytidine (m⁴C). In standard sodium phosphate buffer (10 mM, pH 7.0, 100 mM NaCl), m⁴₂C paired with guanosine (G) exhibits a Tₘ of 54.1 °C, which is 15.5 °C lower than the C:G Tₘ (69.6 °C) and 13.5 °C lower than the m⁴C:G Tₘ (67.6 °C). The corresponding ΔG° values are −11.1 kcal/mol for m⁴₂C:G, compared to −20.6 kcal/mol for C:G and −14.2 kcal/mol for m⁴C:G, indicating a substantial reduction in base-pairing stability. This loss of stability is attributed to the elimination of the exocyclic amino hydrogen bond donor upon dimethylation, which also alters base-pairing specificity patterns [1].
| Evidence Dimension | RNA duplex thermal stability (Tₘ) and free energy (ΔG°) of modified nucleoside paired with guanosine |
|---|---|
| Target Compound Data | m⁴₂C:G: Tₘ = 54.1 °C, ΔG° = −11.1 kcal/mol |
| Comparator Or Baseline | C:G: Tₘ = 69.6 °C, ΔG° = −20.6 kcal/mol; m⁴C:G: Tₘ = 67.6 °C, ΔG° = −14.2 kcal/mol |
| Quantified Difference | ΔTₘ = −15.5 °C vs. C; ΔTₘ = −13.5 °C vs. m⁴C; ΔΔG° = +9.5 kcal/mol vs. C |
| Conditions | Sodium phosphate buffer (10 mM, pH 7.0), 100 mM NaCl; Tm measured by UV thermal denaturation, averaged over four replicates |
Why This Matters
The markedly reduced thermal stability of m⁴₂C-containing RNA duplexes directly impacts experimental design in RNA folding studies, antisense oligonucleotide development, and the interpretation of RNA structure-function relationships where N4,N4-dimethylation occurs naturally.
- [1] Mao S, Sekula B, Ruszkowski M, et al. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Res. 2020;48(18):10087-10100. DOI: 10.1093/nar/gkaa721 View Source
